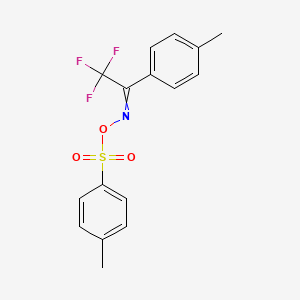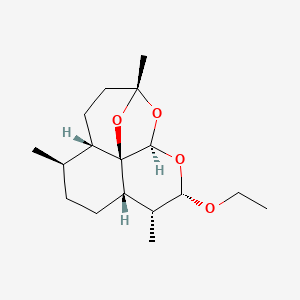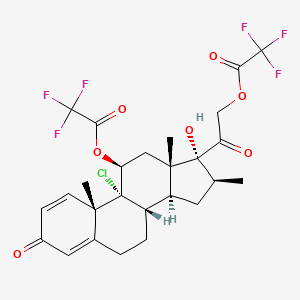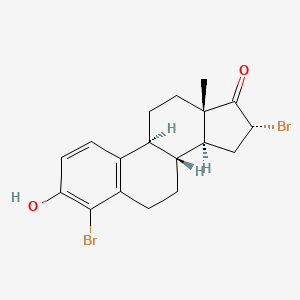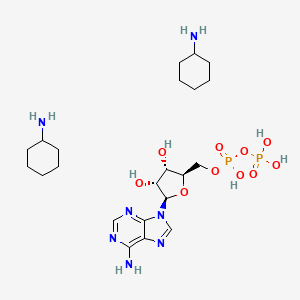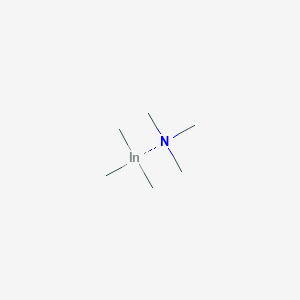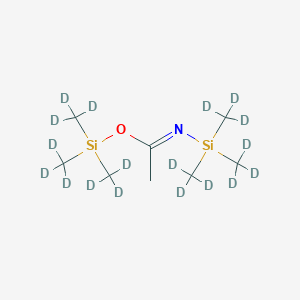
N,O-Bis(trimethyl-d9-silyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N,O-Bis(trimethyl-d9-silyl)acetamide and related compounds involves silyl-proton exchange reactions, which proceed rapidly and quantitatively under mild conditions. This process allows for the preparative silylation of various organic compounds, making it a valuable tool in organic synthesis (Klebe, Finkbeiner, & White, 1966).
Molecular Structure Analysis
The molecular structure of N,O-Bis(trimethyl-d9-silyl)acetamide derivatives has been studied using various spectroscopic methods. For example, N,N-Bis(halomethyldimethylsilyl)acetamides have been prepared and analyzed, revealing insights into their molecular structure and behavior (Kowalski & Lasocki, 1976).
Chemical Reactions and Properties
N,O-Bis(trimethyl-d9-silyl)acetamide is used as a coupling agent in dipeptide synthesis, demonstrating its utility in facilitating reactions under mild conditions without the need for additional acid/base. This makes it an efficient and versatile reagent in peptide synthesis (Huang & Feng, 2016).
Wissenschaftliche Forschungsanwendungen
Derivatisierungsreagenz für die GC-MS-Analyse
N,O-Bis(trimethyl-d9-silyl)acetamid wird als Derivatisierungsreagenz für die Gaschromatographie-Massenspektrometrie (GC-MS) -Analyse von Phenolsäuren in Früchten verwendet {svg_1}. Dies ermöglicht die Identifizierung und Quantifizierung dieser Verbindungen, die für das Verständnis des Nährwerts und der gesundheitlichen Vorteile verschiedener Früchte von Bedeutung sein können.
Regioselektives Desulfatierungsreagenz
Diese Verbindung wird als regioselektives Desulfatierungsreagenz verwendet {svg_2}. Das bedeutet, dass es Sulfatgruppen selektiv aus bestimmten Bereichen eines Moleküls entfernen kann. Dies ist besonders nützlich bei der Untersuchung von Polysaccharidsulfaten, komplexen Kohlenhydraten, die wichtige Rollen in biologischen Prozessen spielen.
Herstellung von Trimethylsilylethern
this compound wird zur Herstellung von Trimethylsilylethern von Kohlenhydraten und Alkoholen verwendet {svg_3}. Diese Ether werden häufig als Schutzgruppen in der organischen Synthese verwendet, da sie an empfindliche funktionelle Gruppen addiert werden können, um zu verhindern, dass sie während bestimmter Schritte einer Synthese reagieren.
4. Brønsted-Basenvorläufer in Tsuji-Trost-Reaktionen Es kann auch als Brønsted-Basenvorläufer in Tsuji-Trost-Reaktionen verwendet werden {svg_4}. Diese Reaktionen sind eine Art palladiumkatalysierter Kreuzkupplungsreaktion, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird, die grundlegend für die Synthese vieler organischer Verbindungen sind.
Aktivierung von funktionellen Gruppen
this compound kann zur Aktivierung verschiedener funktioneller Gruppen während der Produktion von Nukleosiden, Peptiden und Heterocyclen verwendet werden {svg_5}. Diese Aktivierung kann die Reaktivität dieser Gruppen erhöhen, wodurch bestimmte chemische Reaktionen leichter durchzuführen sind.
6. Schutz von Amiden, Aminen, Alkoholen, Carbonsäuren, Enolen und Phenolen this compound ist ein leistungsstarkes Silylierungsmittel zum Schutz von Amiden, Aminen, Alkoholen, Carbonsäuren, Enolen und Phenolen {svg_6}. Dieser Schutz ist oft während komplexer organischer Synthesen erforderlich, um unerwünschte Nebenreaktionen zu verhindern.
Wirkmechanismus
Target of Action
N,O-Bis(trimethyl-d9-silyl)acetamide, also known as BSA-d18, is primarily used as a silylating agent . Its primary targets are various functional groups in organic compounds, including amides, amines, alcohols, carboxylic acids, enols, and phenols .
Mode of Action
As a silylating agent, N,O-Bis(trimethyl-d9-silyl)acetamide interacts with its targets by replacing the active hydrogen atoms in these functional groups with silyl groups . This process, known as silylation, increases the stability of these compounds and protects them from reactive conditions .
Biochemical Pathways
It plays a crucial role in the synthesis of various organic compounds, including pharmaceuticals . By protecting sensitive functional groups during synthesis, N,O-Bis(trimethyl-d9-silyl)acetamide allows for more complex reactions to take place without unwanted side reactions .
Result of Action
The primary result of N,O-Bis(trimethyl-d9-silyl)acetamide’s action is the protection of sensitive functional groups in organic compounds . This protection allows for the successful synthesis of various organic compounds, including pharmaceuticals . The silyl groups can be removed after the synthesis is complete, revealing the original functional groups .
Action Environment
The efficacy and stability of N,O-Bis(trimethyl-d9-silyl)acetamide can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under recommended conditions . Furthermore, the silylation reaction typically requires an anhydrous environment to proceed efficiently .
Safety and Hazards
Zukünftige Richtungen
As a powerful silylating agent, N,O-Bis(trimethylsilyl)acetamide has potential applications in various fields, including the derivatization of polar functional groups and the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols . Its use as a Bronsted base precursor in Tsuji–Trost reactions also suggests potential future directions .
Eigenschaften
IUPAC Name |
tris(trideuteriomethyl)silyl (1E)-N-[tris(trideuteriomethyl)silyl]ethanimidate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3/b9-8+/i2D3,3D3,4D3,5D3,6D3,7D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOVKLKJSOKLIF-ZISKVVLHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=N[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])/N=C(\C)/O[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21NOSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
203784-65-0 |
Source


|
| Record name | 203784-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

